BenchChemオンラインストアへようこそ!

Rhododendrol

Tyrosinase inhibition Melanogenesis Skin lightening

Rhododendrol (RD, CAS 501-96-2) is the essential positive control for melanocyte cytotoxicity and leukoderma safety profiling. Unlike standard inhibitors (hydroquinone, arbutin), RD is both a competitive tyrosinase inhibitor (IC₅₀ 5.3 µM) and enzyme substrate—its oxidation generates reactive quinones that deplete glutathione and form covalent protein adducts, replicating the mechanism behind its 2–2.5% clinical leukoderma incidence. This dual behavior establishes RD as the benchmark for discriminating high-risk (RD-like) from safe depigmenting candidates in vitro. Supplied as ≥98% white crystalline powder with COA. For research use only; not for cosmetic formulation.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 501-96-2
Cat. No. B1680608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhododendrol
CAS501-96-2
SynonymsRhododendrol;  Betuligenol, Frambinol; 
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)O)O
InChIInChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/t8-/m1/s1
InChIKeySFUCGABQOMYVJW-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rhododendrol (CAS 501-96-2): Chemical Identity and Core Characteristics for Procurement Decision-Making


Rhododendrol (RD), systematically named 4-(4-hydroxyphenyl)-2-butanol, is a naturally occurring phenolic compound (C₁₀H₁₄O₂, MW 166.22) isolated from plants such as Acer nikoense and Betula platyphylla [1]. It exists as a racemic mixture of R(-)-RD and S(+)-RD enantiomers and is commercially supplied as a white to almost white crystalline powder with a melting point of 68–72°C [2]. RD was developed as a competitive inhibitor of tyrosinase for use in skin-lightening cosmetic formulations, with an IC₅₀ of 5.3 µM against human tyrosinase [3]. However, its clinical deployment was curtailed following the 2013 recall in Japan after approximately 2–2.5% of an estimated 800,000 users developed chemical leukoderma [4]. This compound now serves primarily as a critical reference standard and mechanistic probe in dermatological research and safety assessment of depigmenting agents.

Why Rhododendrol Cannot Be Interchanged with Other Tyrosinase Inhibitors: A Critical Procurement Distinction


Rhododendrol exhibits a unique concentration-dependent dual behavior—competitive tyrosinase inhibition at low concentrations versus substrate-dependent cytotoxicity at higher concentrations—that fundamentally differentiates it from in-class alternatives [1]. Unlike standard tyrosinase inhibitors such as hydroquinone or arbutin that inhibit enzyme activity without being metabolized to cytotoxic species, RD undergoes tyrosinase-catalyzed oxidation to reactive quinone intermediates (RD-quinone, RD-cyclic quinone) that deplete glutathione and form covalent protein adducts [2]. Human tyrosinase oxidizes both R(-)-RD and S(+)-RD enantiomers, with S(+)-RD being more effectively oxidized than L-tyrosine itself [3]. This dual role as both inhibitor and substrate creates a narrow therapeutic window and distinct risk profile that invalidates simple substitution based solely on IC₅₀ comparisons. For researchers investigating melanocyte cytotoxicity mechanisms or for safety testing of novel depigmenting agents, RD is irreplaceable as a positive control precisely because of this unique toxicological signature.

Rhododendrol (CAS 501-96-2): Quantitative Differentiation Evidence vs. Tyrosinase Inhibitors and Structural Analogs


Competitive Tyrosinase Inhibition with Substrate-Dependent Cytotoxicity: Differentiating Rhododendrol from Arbutin

Rhododendrol demonstrates superior melanin synthesis inhibition potency compared to arbutin, a widely used glycosylated skin-lightening agent [1]. In direct comparative assays, RD inhibited melanin synthesis more effectively than arbutin, reflecting its dual mechanism as both a competitive tyrosinase inhibitor and an enzyme substrate [1]. The IC₅₀ for mushroom tyrosinase inhibition is 245 μmol/L for RD versus 421 μmol/L for arbutin, establishing a 1.7-fold greater potency [2]. Importantly, RD exhibits a unique substrate-dependent cytotoxicity threshold: at concentrations of 300 μM or higher, RD suppresses growth of normal human epidermal melanocytes, whereas at lower concentrations (IC₅₀ = 5.3 μM against human tyrosinase), it functions primarily as an inhibitor without significant cytotoxicity [3].

Tyrosinase inhibition Melanogenesis Skin lightening

Oxidation-Reduction Potential and Structural Determinants: Rhododendrol vs. Raspberry Ketone in Cytotoxicity and Leukoderma Risk

Rhododendrol (RD) and raspberry ketone (RK) are structurally related natural compounds that co-occur in Acer nikoense and Betula platyphylla, differing only in the oxidation state of the C2 carbon (secondary alcohol in RD vs. ketone in RK) [1]. This subtle structural distinction produces divergent toxicological profiles. In a comprehensive head-to-head comparison, both RD and RK impair normal melanocyte proliferation through ROS-dependent activation of GADD45 [1]. Critically, concentrations of RD that inhibit melanogenesis are similar to concentrations that are cytotoxic—a narrow therapeutic window that directly contributed to the 2013 product recall [2]. In contrast, newer depigmentary compounds such as rucinol and AP736 inhibit melanogenesis at concentrations significantly lower than their cytotoxic thresholds, demonstrating a wider safety margin [2].

Chemical leukoderma Melanocyte cytotoxicity Reactive oxygen species

Therapeutic Index: Why Rhododendrol Differs Fundamentally from Newer Depigmenting Agents (Rucinol and AP736)

A systematic comparative study of five depigmentary compounds established that RD, RK, and monobenzone share a common safety liability: concentrations that inhibit melanogenesis overlap with concentrations that are cytotoxic [1]. This contrasts sharply with rucinol and AP736, which maintain melanogenesis inhibition at concentrations substantially below their cytotoxic thresholds [1]. Prolonged exposure (72 hours) to RD and RK results in cumulative cytotoxicity, whereas prolonged exposure to rucinol and AP736 produces significantly less toxicity [1]. UVB radiation further potentiates RD cytotoxicity via caspase-3 and caspase-8 mediated apoptosis, an effect not observed to the same degree with RC or AP736 [1].

Depigmentary agents Safety profiling Therapeutic index

Tyrosinase-Dependent Cytotoxicity Mechanism: Enantiomer-Specific Oxidation Distinguishing Rhododendrol from Hydroquinone and Resveratrol

Rhododendrol's cytotoxicity is uniquely contingent on tyrosinase-catalyzed oxidation to reactive quinone species, a mechanism not shared by hydroquinone or resveratrol. Growth inhibitory activity of RD against B16F1 melanoma cells (IC₅₀ = 671 μM) is approximately 24-fold weaker than hydroquinone (IC₅₀ = 28.3 μM) and 25-fold weaker than resveratrol (IC₅₀ = 27.1 μM) [1]. However, this lower direct cytotoxicity belies RD's specific tyrosinase-dependent mechanism: oxidation of racemic RD by mushroom tyrosinase rapidly produces RD-quinone, which converts to RD-cyclic quinone and RD-hydroxy-p-quinone [2]. Human tyrosinase oxidizes both R(-)-RD and S(+)-RD enantiomers, with S(+)-RD being oxidized more effectively than L-tyrosine [3]. This enantiomer-specific metabolism, leading to glutathione depletion and protein adduct formation, distinguishes RD from hydroquinone and resveratrol, whose cytotoxic mechanisms are not tyrosinase-substrate dependent [2].

Enantiomer-specific metabolism Tyrosinase substrate specificity Quinone toxicity

Glycosylated Derivatives: Rhododendrol Cellobioside Exhibits 6-Fold Higher Tyrosinase Inhibition than Kojic Acid

Chemical modification of rhododendrol yields derivatives with substantially enhanced tyrosinase inhibitory activity. Synthetic RD cellobioside (compound 8) demonstrates an IC₅₀ of 1.51 μM, which is six times more potent than kojic acid, the industry-standard reference tyrosinase inhibitor [1]. Two epimers of RD glucoside (compounds 6a and 6b) exhibit IC₅₀ values of 10.09 ± 1.03 μM and 6.23 ± 0.85 μM, respectively—both exceeding kojic acid's potency [1]. The R-epimers consistently display higher activity than S-epimers, demonstrating stereospecific recognition by the tyrosinase active site [1].

Tyrosinase inhibitors Glycoside derivatives Structure-activity relationship

Rhododendrol (CAS 501-96-2): Evidence-Based Research and Industrial Application Scenarios


Safety Screening of Novel Depigmentary Agents: Rhododendrol as an Essential Positive Control

RD serves as an indispensable positive control in in vitro safety profiling assays designed to predict leukoderma risk. The overlapping melanogenesis inhibition and cytotoxicity concentrations of RD, documented in comparative studies with rucinol and AP736, establish it as the benchmark high-risk compound against which the safety margins of novel agents should be measured [1]. Researchers evaluating investigational depigmentary compounds can use RD to validate their assay's ability to discriminate between narrow-window (RD-like) and wide-window (RC/AP736-like) safety profiles [1].

Mechanistic Studies of Tyrosinase-Dependent Cytotoxicity and Leukoderma Pathogenesis

RD is uniquely suited for investigating tyrosinase-mediated cytotoxicity mechanisms due to its dual role as both competitive inhibitor and enzyme substrate. The documented oxidation of RD by human tyrosinase to RD-quinone and subsequent cyclic quinone metabolites, coupled with glutathione depletion and protein adduct formation, provides a fully elucidated mechanistic pathway for studying melanocyte cell death [2]. Furthermore, the differential oxidation rates of R(-)-RD and S(+)-RD enantiomers by human tyrosinase enable stereospecific investigations of enzyme-substrate interactions [3].

Structure-Activity Relationship (SAR) Studies for Next-Generation Tyrosinase Inhibitors

Parent RD is an essential starting material for synthesizing glycosylated derivatives with enhanced tyrosinase inhibitory activity. RD cellobioside demonstrates 6-fold greater potency than kojic acid (IC₅₀ = 1.51 μM vs. ~9.06 μM), while RD glucoside epimers achieve IC₅₀ values as low as 6.23 μM [4]. The stereospecific activity differences between R- and S-epimers provide a valuable SAR platform for developing chiral tyrosinase inhibitors with potentially improved safety profiles relative to the parent compound.

Comparative Toxicology Studies of Structurally Related Phenolic Compounds

RD and its structural analog raspberry ketone (RK), differing only in the oxidation state at C2, co-occur naturally and serve as a model pair for studying how subtle structural modifications influence melanocyte cytotoxicity. Both compounds impair melanocyte proliferation through ROS-dependent GADD45 activation, but RD's documented clinical leukoderma incidence (2–2.5% of users) provides a real-world benchmark for validating in vitro-to-in vivo extrapolation of toxicity predictions [2][5]. This compound pair is ideal for investigating structure-toxicity relationships in phenolic depigmenting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhododendrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.